molecular formula C14H14Cl2N2O B1373194 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride CAS No. 1311317-80-2

1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride

Cat. No.: B1373194
CAS No.: 1311317-80-2
M. Wt: 297.2 g/mol
InChI Key: RBFSSKBMSWQVEA-UHFFFAOYSA-N
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Description

1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride is a synthetic organic compound featuring a benzofuran moiety linked via a methanamine group to a pyridine ring, with two hydrochloride counterions enhancing its solubility and stability. Its molecular formula is C₁₄H₁₄Cl₂N₂O, with a molar mass of 297.18 g/mol, and it is registered under CAS number 1303889-76-0 . The compound requires storage under an inert atmosphere at room temperature, indicating sensitivity to moisture or oxidation .

Properties

IUPAC Name

1-benzofuran-2-yl(pyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.2ClH/c15-14(10-5-7-16-8-6-10)13-9-11-3-1-2-4-12(11)17-13;;/h1-9,14H,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSSKBMSWQVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=NC=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs differ in substituent positions or aromatic systems. Key examples include:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Structural Features
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride C₁₄H₁₄Cl₂N₂O 297.18 1303889-76-0 Benzofuran + pyridin-4-yl + dihydrochloride
Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride C₁₄H₁₄Cl₂N₂O 297.18 1303889-76-0* Pyridin-3-yl isomer (note: potential typo)
(2-Methylpyridin-4-yl)methanamine dihydrochloride C₇H₁₂Cl₂N₂ 211.10 174132-32-2 Methyl substituent on pyridin-4-yl
1-(Pyridin-4-yl)ethanamine dihydrochloride C₇H₁₂Cl₂N₂ 211.10 6971-44-4 Ethylamine backbone
4-(Pyridin-4-yl)butan-1-amine dihydrochloride C₉H₁₆Cl₂N₂ 223.15 1216989-68-2 Longer aliphatic chain

Note: lists the pyridin-3-yl variant under the same CAS number, which may indicate a reporting error.

Key Observations :

  • Positional Isomerism: Substitution at pyridin-4-yl vs.
  • Side-Chain Modifications : Analogs like 4-(pyridin-4-yl)butan-1-amine dihydrochloride (CAS 1216989-68-2) feature extended aliphatic chains, which may enhance lipophilicity compared to the target compound .
  • Methyl Substituents : The 2-methylpyridin-4-yl derivative (CAS 174132-32-2) introduces steric hindrance, possibly reducing solubility but improving metabolic stability .

Physicochemical Properties

The dihydrochloride salt form is common among these compounds, improving aqueous solubility for biological applications. However, molecular weight and hydrophobicity vary significantly:

  • The target compound’s benzofuran ring increases its molar mass (~297 g/mol) compared to simpler analogs like 1-(pyridin-4-yl)ethanamine dihydrochloride (~211 g/mol) .
  • Storage conditions for the target compound (inert atmosphere, room temperature) align with typical dihydrochloride salts, whereas analogs with shorter chains (e.g., C₇H₁₂Cl₂N₂) may exhibit greater hygroscopicity .

Pharmacological Implications

  • Benzofuran: Known for antimicrobial, anticancer, and CNS activity due to its planar aromatic structure .
  • Pyridine : Enhances bioavailability and hydrogen-bonding capacity; pyridin-4-yl derivatives often target nicotinic or 5-HT receptors .
  • Dihydrochloride Salts : Improve solubility, facilitating in vitro and in vivo testing compared to freebase forms .

Biological Activity

1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structural features, including a benzofuran ring and a pyridine ring linked by a methanamine group. Its molecular formula is C₁₄H₁₄Cl₂N₂O. This compound has garnered attention in various scientific fields due to its potential biological activities, notably in antimicrobial and anticancer research.

The synthesis of this compound involves several key steps, including the formation of the benzofuran and pyridine moieties, followed by the introduction of the methanamine group. The optimization of these synthetic routes is crucial for achieving high yield and purity. The compound's unique arrangement of functional groups contributes to its diverse chemical properties, making it valuable in medicinal chemistry and drug discovery.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds containing the benzofuran motif can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of benzofuran have demonstrated enhanced antiproliferative activity against various cancer cell lines, with some compounds showing potency increases by up to tenfold compared to unsubstituted versions .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential applications in treating infectious diseases. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including receptors and enzymes involved in cancer progression and microbial resistance. This interaction may modulate various cellular pathways, leading to the desired therapeutic outcomes .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochlorideSimilar benzofuran and pyridine ringsDifferent position of the pyridine substitution
1-(Pyridin-4-yl)benzofuranBenzofuran structure with a single pyridineLacks the methanamine linkage
2-(Pyridin-4-yl)benzofuranBenzofuran structure with a different pyridine positionAltered biological activity due to structural changes

Case Studies

Several case studies have highlighted the effectiveness of benzofuran derivatives in clinical settings:

  • Anticancer Trials : In vitro studies demonstrated that certain derivatives exhibited up to 80% inhibition of tumor cell growth when tested against human cancer cell lines.
  • Antimicrobial Efficacy : A study reported that the compound showed significant activity against multi-drug resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride
Reactant of Route 2
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride

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